Lutein G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinine Hydrochloride Dihydrate is a naturally occurring alkaloid derived from the bark of the cinchona tree. It has been used for centuries as an antimalarial drug and is known for its bitter taste. Quinine Hydrochloride Dihydrate is also used as a mild antipyretic and analgesic .

Scientific Research Applications

Quinine Hydrochloride Dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a standard for bitterness in sensory evaluation experiments.

Medicine: Continues to be a relevant antimalarial drug, especially for treating severe and cerebral malaria.

Industry: Utilized in the food and beverage industry as a bitter additive in tonic water and other beverages.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinine Hydrochloride Dihydrate can be synthesized from quinine, which is extracted from the bark of the cinchona tree. The extraction involves using an organic solvent to separate the alkaloids from the bark. The alkaloids are then precipitated out from the acidified aqueous layer by adjusting the pH using sodium hydroxide solution. The precipitate is subjected to water purification, and quinine hydrochloride is crystallized at ambient temperature .

Industrial Production Methods: In industrial settings, quinine is extracted from the bark of various species of Cinchona, including Cinchona succirubra and Cinchona officinalis. The extraction process involves using solvents like ethanol and chloroform. The hydrochloride salt is then formed by reacting quinine with hydrochloric acid, followed by crystallization to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions: Quinine Hydrochloride Dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Quinine can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include quinine derivatives with modified functional groups, which can have different pharmacological properties .

Mechanism of Action

The exact mechanism of action of Quinine Hydrochloride Dihydrate is not entirely understood. it is believed to interfere with the malaria parasite’s ability to break down and digest hemoglobin. This interference leads to the accumulation of toxic heme within the parasite, ultimately causing its death . Quinine also has direct effects on muscle membranes and sodium channels, making it useful in treating muscular disorders .

Comparison with Similar Compounds

Quinidine: An isomer of quinine, used as an antiarrhythmic agent.

Chloroquine: Another antimalarial drug, but with a different mechanism of action.

Mefloquine: A synthetic derivative of quinine, used for both treatment and prevention of malaria.

Uniqueness: Quinine Hydrochloride Dihydrate is unique due to its slow development of resistance compared to other antimalarials. It remains effective for treating severe malaria and is used in combination therapies to combat multidrug-resistant strains .

Properties

CAS No. |

105452-20-8 |

|---|---|

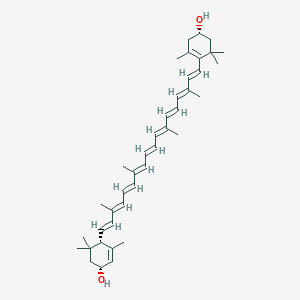

Molecular Formula |

C40H56O2 |

Molecular Weight |

568.9 g/mol |

IUPAC Name |

(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37+/m0/s1 |

InChI Key |

KBPHJBAIARWVSC-XWUGOPFFSA-N |

Isomeric SMILES |

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C |

SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |

Synonyms |

eta,epsilon-Carotene-3, 3'-Diol, (3R,3'R,6'S)- beta,epsilon-Carotene-3,3'-diol, (3S,3'R,6'S)- gamma Lutein Lutein Lutein F Lutein G Lutein, gamma |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)

![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)

![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)